molecular formula C26H24ClN3O2S B2620899 N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE CAS No. 1358405-83-0

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2620899
CAS No.: 1358405-83-0
M. Wt: 478.01
InChI Key: YUXOHVYEDZNIFF-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodiazepine core This is typically achieved through the condensation of appropriate amines with benzoyl chlorides under controlled conditionsThe final step includes the formation of the sulfanylacetamide linkage, which is achieved through a thiolation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a benzodiazepine core with chlorophenyl and methoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-16-12-23-24(13-17(16)2)30-26(14-22(29-23)18-4-10-21(32-3)11-5-18)33-15-25(31)28-20-8-6-19(27)7-9-20/h4-13H,14-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXOHVYEDZNIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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